Cas no 1252178-95-2 (N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- 1252178-95-2
- Z756361758
- EN300-26683690
- N-(2-cyanobutan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- AKOS010353261
- N-(1-Cyano-1-methylpropyl)-3,4-dimethoxybenzeneacetamide
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- Inchi: 1S/C15H20N2O3/c1-5-15(2,10-16)17-14(18)9-11-6-7-12(19-3)13(8-11)20-4/h6-8H,5,9H2,1-4H3,(H,17,18)
- InChI Key: GGZOQPAITJLECI-UHFFFAOYSA-N
- SMILES: C1(CC(NC(C#N)(C)CC)=O)=CC=C(OC)C(OC)=C1
Computed Properties
- Exact Mass: 276.14739250g/mol
- Monoisotopic Mass: 276.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.095±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 482.7±45.0 °C(Predicted)
- pka: 12.49±0.46(Predicted)
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683690-0.1g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-26683690-0.25g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-26683690-0.5g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-26683690-1g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 90% | 1g |
$485.0 | 2023-09-12 | |
| Enamine | EN300-26683690-2.5g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-26683690-5g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 90% | 5g |
$1406.0 | 2023-09-12 | |
| Enamine | EN300-26683690-10g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 90% | 10g |
$2085.0 | 2023-09-12 | |
| Enamine | EN300-26683690-0.05g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-26683690-1.0g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-26683690-5.0g |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide |
1252178-95-2 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 |
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
Introduction to N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 1252178-95-2)
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound with the chemical formula C14H19NO3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1252178-95-2, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including a cyano group and dimethoxyphenyl moiety, makes it a versatile candidate for further chemical and biological investigation.
The N-(1-cyano-1-methylpropyl) substituent in the molecule contributes to its unique physicochemical properties, which can influence its solubility, stability, and interaction with biological targets. The cyano group (-CN) is known for its ability to participate in hydrogen bonding and can serve as a pharmacophore in drug design. On the other hand, the dimethoxyphenyl group (3,4-dimethoxybenzene) is a common aromatic moiety found in many bioactive compounds, often contributing to receptor binding affinity and metabolic stability.
Recent research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide represents an interesting example of such a compound. Its molecular structure suggests potential applications in the development of novel therapeutic agents targeting various diseases. The combination of the cyano and dimethoxyphenyl groups may confer unique interactions with biological targets, making it a valuable scaffold for further derivatization and optimization.
In vitro studies have begun to explore the biological activity of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide. Preliminary findings indicate that this compound exhibits promising properties in terms of cytotoxicity and anti-inflammatory effects. These early results are encouraging and warrant further investigation into its potential as a lead compound for drug development. The ability of the compound to modulate cellular pathways associated with inflammation and cancer is particularly noteworthy.
The synthesis of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyano group through cyanation reactions and the installation of the dimethoxyphenyl moiety via aromatic substitution or coupling reactions are critical steps in the synthetic pathway. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The pharmacokinetic properties of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide are also an area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a therapeutic agent. Computational modeling and experimental techniques are being used to predict and verify these properties, providing valuable insights into the compound's behavior in vivo.
One of the most exciting aspects of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential for structural modification. By varying the substituents on the core scaffold, researchers can fine-tune its biological activity and pharmacokinetic profile. This flexibility makes it an attractive candidate for library design and high-throughput screening programs aimed at identifying novel drug candidates.
The role of computational chemistry in the study of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide cannot be overstated. Molecular docking studies have been used to predict how this compound interacts with various biological targets, providing insights into its mechanism of action. These studies are complemented by experimental validation using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 1252178-95-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents.
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